

Application Notes: Articaine Buccal Infiltration for Mandibular Molars

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Compound Focus: Articaine

CAS No.: 23964-58-1

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1. Clinical Efficacy and Comparative Performance Moderate to strong evidence indicates that 4% **articaine** with epinephrine (1:100,000 or 1:200,000) is a potent local anesthetic for mandibular procedures. Its high lipid solubility, conferred by a unique thiophene ring, and rapid metabolism (half-life of 20-30 minutes) contribute to its efficacy and safety profile [1].

Table 1: Anesthetic Success Rates in Mandibular Molars with Irreversible Pulpitis (Systematic Review & Meta-Analysis)

Anesthetic Technique	Number of Cases	Anesthetic Success Rate	Risk Ratio (RR) vs. Lidocaine IANB	Certainty of Evidence (GRADE)
4% Articaine Buccal Infiltration	284	72.2%	RR = 1.06 (95% CI: 0.93-1.20)	Moderate [2]
2% Lidocaine IANB	284	68.1%	Reference	Moderate [2]

This analysis of 405 patients found comparable success rates, though the evidence is still considered inconclusive due to insufficient sample size per Trial Sequential Analysis [2].

2. Advantages in Pediatric Dentistry In pediatric patients, **articaine** buccal infiltration offers significant practical benefits. It is technically simpler to administer than an IANB and results in a shorter duration of

soft tissue numbness, thereby reducing the risk of post-operative lip or cheek biting [3]. A 2025 split-mouth study demonstrated its effectiveness for pulpectomy in primary mandibular second molars, with patients reporting lower mean pain scores compared to 2% lignocaine IANB [3].

Table 2: Anesthetic Outcomes in Pediatric Pulpectomy Procedures (Split-Mouth RCT)

Evaluation Method	4% Articaine Buccal Infiltration	2% Lignocaine IANB	Statistical Significance
Subjective Pain (Wong-Baker Faces Scale) [3]			
"No hurt"	20%	0%	p = 0.015
"Hurts little bit"	50%	30%	
"Hurts little more"	30%	50%	
Objective Pain (Modified Behavioral Pain Scale) [3]	Lower mean score	Higher mean score	Favorable for articaine

3. Broad Efficacy Across Procedures Evidence supports the use of **articaine** buccal infiltration for various mandibular procedures. A study on tooth extractions reported a **94% success rate** for **articaine** buccal infiltration (with supplemental lingual anesthesia), comparable to a 92% success rate for **articaine** IANB [4]. A comprehensive 2021 meta-analysis concluded that **articaine** has a **2.78 times higher likelihood of anesthetic success** than lidocaine for infiltration anesthesia in both jaws [1].

Detailed Experimental Protocols

Protocol 1: Buccal Infiltration for Mandibular Molar Anesthesia (Adult) This protocol is adapted from procedures used in RCTs for managing irreversible pulpitis [2].

- **Indication:** Anesthesia for restorative or endodontic therapy on mandibular first or second molars.
- **Materials:** 4% **articaine** with 1:100,000 epinephrine; standard dental syringe; 27-gauge short or 25-gauge long needle.
- **Procedure:**

- Apply topical anesthetic to the mucobuccal fold adjacent to the target tooth for approximately 1 minute.
- Prepare the injection site with an antiseptic solution.
- Slowly administer a full cartridge (1.7-1.8 mL) of the anesthetic solution in the mucobuccal fold, targeting the apex of the tooth.
- Allow 10 minutes for the anesthesia to take full effect before commencing the procedure.
- **Success Assessment:** Anesthesia is considered successful if the patient reports pain less than 4 on a 10-point Visual Analog Scale (VAS) during access cavity preparation or canal instrumentation [2].

Protocol 2: Buccal Infiltration for Pulpal Anesthesia in Pediatric Patients This protocol is derived from a split-mouth randomized controlled trial for pulpectomy in primary molars [3].

- **Indication:** Pulpotomy or pulpectomy of mandibular primary molars.
- **Materials:** 4% **articaine** with 1:100,000 epinephrine; 2 mL syringe with a 26-gauge, 1.5-inch needle.
- **Procedure:**
 - Apply topical anesthetic gel for 1 minute.
 - Administer 0.45-0.60 mL of 4% **articaine** via buccal infiltration in the mucobuccal fold adjacent to the primary mandibular second molar.
 - Deposit the solution slowly over 60-90 seconds.
 - Wait for 3-5 minutes before beginning the dental procedure.
- **Pain Assessment:**
 - **Subjective:** Use the Wong-Baker FACES Pain Rating Scale immediately after the procedure, asking the child to choose the face that best matches their feeling during treatment [3].
 - **Objective:** The operator should use the Modified Behavioral Pain Scale (MBPS) to score the child's facial expression, body movement, and crying during the procedure [3].

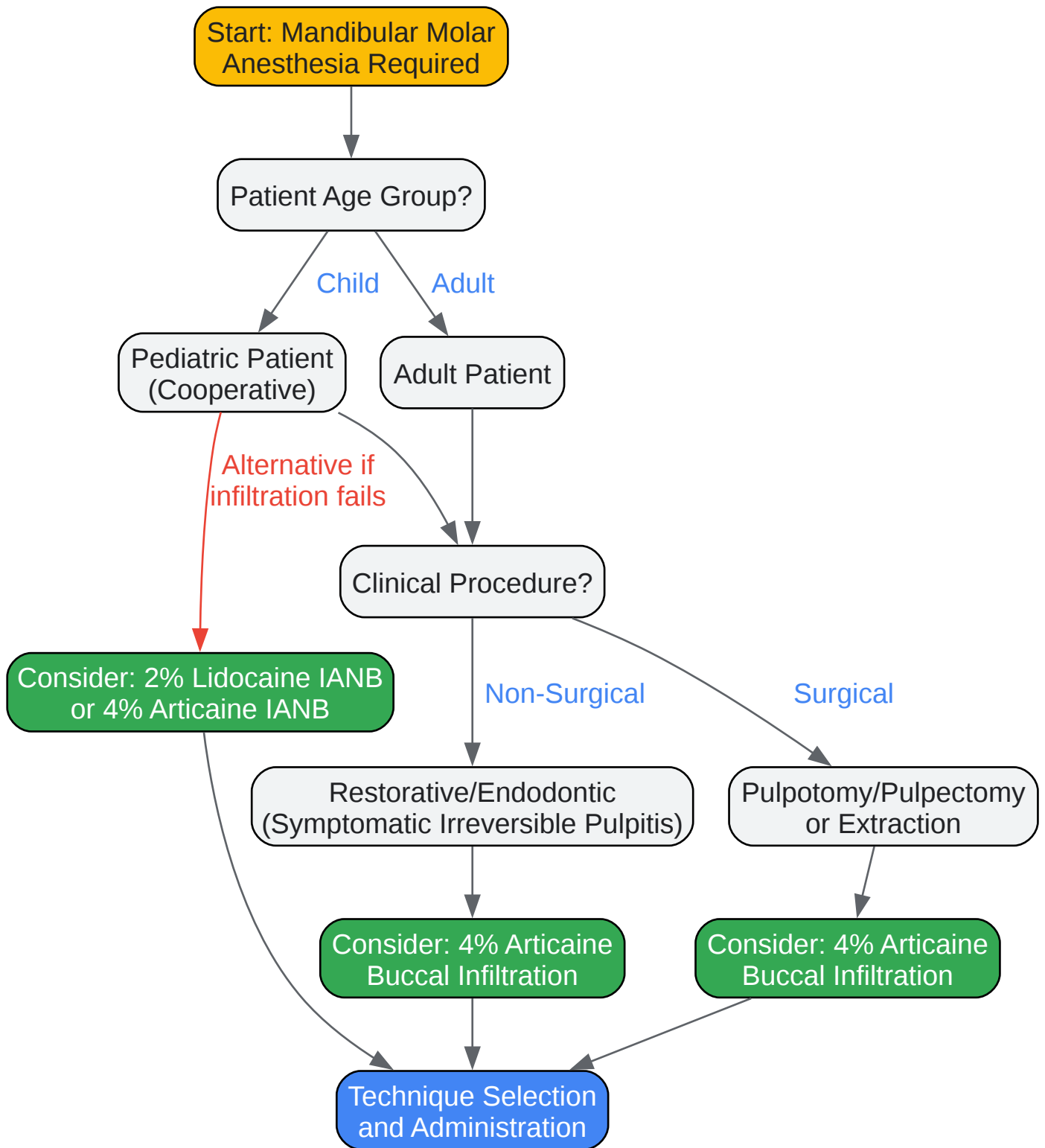
Safety and Complication Profile

Articaine has a strong safety profile comparable to lidocaine, with no higher association with anesthetic-related adverse effects [1]. However, clinicians should be aware of potential complications.

- **Neurological Complications:** Paresthesia, though rare, has been reported, with a higher incidence associated with the IANB technique than with infiltration [5]. The overall prevalence of permanent nerve injury from mandibular anesthesia is extremely low (0.000007% to 0.003%) [5].
- **Ocular Complications:** Transient ocular disturbances such as diplopia (double vision) or temporary vision loss have been rarely reported following intraoral injections, typically resolving within 24 hours [5].
- **Osteonecrosis:** A single case report has described focal mandibular osteonecrosis following intraosseous anesthesia (a supplemental technique), potentially linked to factors like frictional heat

and vasoconstrictor use in low-blood-flow bone [6]. This risk is not associated with standard buccal infiltration.

The following diagram illustrates the decision-making workflow for selecting an anesthetic technique for mandibular molars, based on the available evidence.



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Key Conclusions for Clinical Practice

- **For symptomatic irreversible pulpitis** in adult mandibular molars, 4% **articaine** buccal infiltration is a clinically effective alternative to lidocaine IANB, potentially reducing the risk of lingual nerve paresthesia [2].
- **In pediatric dentistry**, buccal infiltration with 4% **articaine** is a patient-friendly first-line option for pulp therapy on mandibular primary molars, being less intimidating and resulting in shorter soft tissue anesthesia [3].
- **For surgical procedures** like extractions, **articaine** buccal infiltration is highly effective, though it should be supplemented with lingual anesthesia for complete soft tissue control [4].

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To cite this document: Smolecule. [Application Notes: Articaine Buccal Infiltration for Mandibular Molars]. Smolecule, [2026]. [Online PDF]. Available at:

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